molecular formula C15H14ClNO2 B8303311 6-(4-Chlorophenoxy)-2-propylnicotinaldehyde

6-(4-Chlorophenoxy)-2-propylnicotinaldehyde

Cat. No. B8303311
M. Wt: 275.73 g/mol
InChI Key: FCZFVICHALTJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenoxy)-2-propylnicotinaldehyde is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenoxy)-2-propylnicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenoxy)-2-propylnicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-Chlorophenoxy)-2-propylnicotinaldehyde

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

6-(4-chlorophenoxy)-2-propylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H14ClNO2/c1-2-3-14-11(10-18)4-9-15(17-14)19-13-7-5-12(16)6-8-13/h4-10H,2-3H2,1H3

InChI Key

FCZFVICHALTJLF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)OC2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product from Step 4 (30.5 g, 110 mmol), N-methylmorpholine-N-oxide (19.3 g, 165 mmol), tetrapropylammonium perruthenate (1.9 g, 5.5 mmol) and 4 Å molecular sieves (55 g) in dichloromethane (500 mL) was cooled with a water bath at 20° C. and stirred for 1 h. The reaction mixture was diluted with diethyl ether (1.5 L), stirred for 15 min and filtered through a short path of silica gel. Removal of the solvent gave the title product as a light yellow oil.
Name
product
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two

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